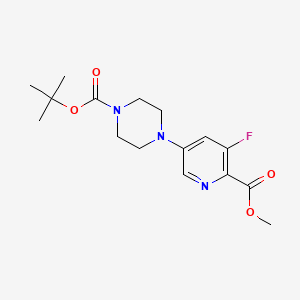
4-(5-Tert-butyloxazol-2-ylmethoxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Tert-butyloxazol-2-ylmethoxy)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a tert-butyloxazol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Tert-butyloxazol-2-ylmethoxy)benzaldehyde typically involves the reaction of 5-tert-butyloxazole with 4-hydroxybenzaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of a base such as potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Tert-butyloxazol-2-ylmethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: 4-(5-Tert-butyloxazol-2-ylmethoxy)benzoic acid.
Reduction: 4-(5-Tert-butyloxazol-2-ylmethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-(5-Tert-butyloxazol-2-ylmethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(5-Tert-butyloxazol-2-ylmethoxy)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The oxazole ring may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(5-Tert-butyloxazol-2-ylmethoxy)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-(5-Tert-butyloxazol-2-ylmethoxy)benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.
5-Tert-butyloxazole: The parent compound without the benzaldehyde moiety.
Uniqueness
4-(5-Tert-butyloxazol-2-ylmethoxy)benzaldehyde is unique due to the presence of both the benzaldehyde and tert-butyloxazole moieties, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
1187212-08-3 |
|---|---|
Formule moléculaire |
C15H17NO3 |
Poids moléculaire |
259.30 g/mol |
Nom IUPAC |
4-[(5-tert-butyl-1,3-oxazol-2-yl)methoxy]benzaldehyde |
InChI |
InChI=1S/C15H17NO3/c1-15(2,3)13-8-16-14(19-13)10-18-12-6-4-11(9-17)5-7-12/h4-9H,10H2,1-3H3 |
Clé InChI |
QTCVQMCAEHHYSC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CN=C(O1)COC2=CC=C(C=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






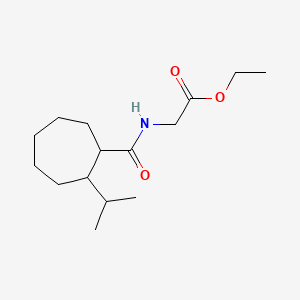

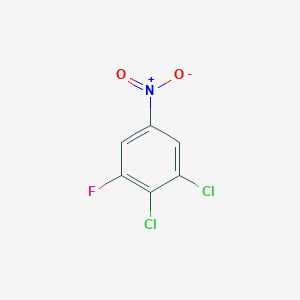
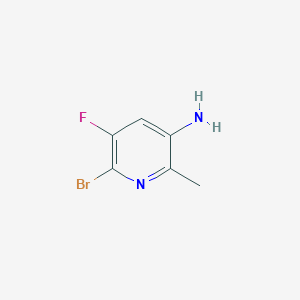
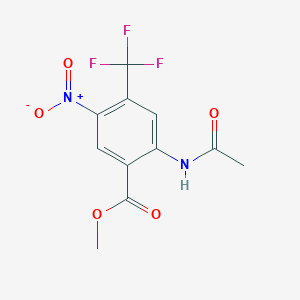

![Ethyl 4-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B13937291.png)
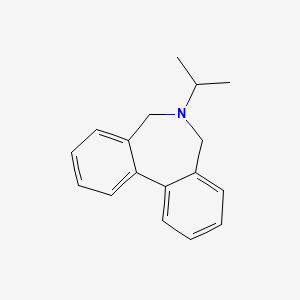
![3-Methyl-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B13937311.png)
